molecular formula C14H12BrNO2 B221924 4-[(3-Bromobenzyl)oxy]benzamide

4-[(3-Bromobenzyl)oxy]benzamide

Cat. No.: B221924
M. Wt: 306.15 g/mol
InChI Key: WNYIDDKTEYNPSM-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)oxy]benzamide (C₁₄H₁₂BrNO₂, MW 306.155 g/mol) is a benzamide derivative characterized by a benzamide core substituted with a 3-bromobenzyloxy group at the para position. Its systematic name, 4-[(3-bromophenyl)methoxy]benzamide, reflects this structure (SMILES: NC(=O)c1ccc(OCc2cccc(Br)c2)cc1) .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-[(3-bromophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

WNYIDDKTEYNPSM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(3-Bromobenzyl)oxy]benzamide with key analogs, focusing on substituent effects, synthetic routes, and biological activities.

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

  • Structure : Features a 3,4,5-trimethoxybenzamide core linked to a 4-bromophenyl group.
  • Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .

N-(2-Nitrophenyl)-4-bromo-benzamide and 4MNB

  • Structure : 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) includes nitro and methoxy groups.
  • Key Differences :
    • The nitro group in 4MNB introduces strong electron-withdrawing effects, altering reactivity and binding interactions compared to the bromobenzyloxy group.
    • Polymorphism is observed in N-(2-nitrophenyl)-4-bromo-benzamide, with two molecules per asymmetric unit, suggesting divergent solid-state behavior .

N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide

  • Structure : Contains a dual benzamide system with 4-methoxy and 4-bromophenyl substituents.
  • Synthesis: Uses 4-amino-N-(4-bromophenyl)benzamide and acid chlorides in THF with pyridine .
  • Key Differences :
    • The additional benzamido group increases molecular weight (MW ~405 g/mol) and hydrogen-bonding capacity, which may enhance target affinity but reduce bioavailability compared to the simpler this compound.

Imidazole-Substituted Benzamides

  • Examples :
    • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (anticancer activity).
    • 4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide (antibacterial activity) .

Mosapride Metabolites

  • Structure: 4-Amino-5-chloro-2-ethoxy-N-([4-(4-fluorobenzyl)-2-morpholinyl]methyl)benzamide derivatives.
  • Reduced activity in metabolites highlights the sensitivity of pharmacological profiles to structural modifications .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Biological Activity/Notes Reference
This compound C₁₄H₁₂BrNO₂ 3-Bromobenzyloxy, benzamide Not explicitly detailed Structural data available (PDB: 0Q6)
N-(4-Bromophenyl)-3,4,5-TMB* C₁₆H₁₆BrNO₄ 3,4,5-Trimethoxy, 4-bromophenyl Benzene, triethylamine, room temperature Hydrogen-bonded crystal packing
4MNB C₁₄H₁₁BrN₂O₄ 4-Bromo, 4-methoxy-2-nitrophenyl 2-Nitroaniline precursor Polymorphism observed
N-(4-Bromophenyl)-4-(4-MBA**) C₂₁H₁₇BrN₂O₃ 4-Methoxybenzamido, 4-bromophenyl THF, pyridine, acid chloride Enhanced hydrogen bonding
Mosapride Metabolite 3 C₂₁H₂₄ClFN₃O₃ Amino, chloro, ethoxy, morpholine Condensation, deprotection Lower 5-HT₄ activity vs. parent drug

TMB = Trimethoxybenzamide; *MBA = Methoxybenzamido

Key Insights

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4MNB) reduce electron density on the aromatic ring, while electron-donating groups (e.g., methoxy in N-(4-Bromophenyl)-3,4,5-TMB) enhance solubility and hydrogen bonding.
  • Synthetic Flexibility : this compound’s analogs employ diverse methods, including acid chloride coupling () and protective group strategies ().
  • Biological Relevance : Structural variations significantly impact activity, as seen in imidazole derivatives () and mosapride metabolites ().

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